molecular formula C16H24ClN5 B560245 6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride CAS No. 157013-85-9

6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride

Cat. No. B560245
CAS RN: 157013-85-9
M. Wt: 321.853
InChI Key: MNKBXPNQWKUSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride is a chemical compound with the molecular formula C16H24ClN5 . It has a molecular weight of 321.853. The compound is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The compound has a complex structure with two pyrrolidine rings attached to a pyrrolo[2,3-d]pyrimidine core . The InChI string representation of the compound is InChI=1S/C16H23N5/c1-12-11-13-14 (19 (12)2)17-16 (21-9-5-6-10-21)18-15 (13)20-7-3-4-8-20/h11H,3-10H2,1-2H3 . The Canonical SMILES representation is CC1=CC2=C (N1C)N=C (N=C2N3CCCC3)N4CCCC4 .


Chemical Reactions Analysis

The biotransformation of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine has been studied in rats both in vitro and in vivo . Major metabolites observed by HPLC analysis of rat plasma, liver cytosol, and microsomal incubations were characterized by UV, LC/MS, and comparison with synthetic standards . The structures of the metabolites were shown to be the C-6 hydroxymethyl, C-6 formyl, and C-6 carboxyl analogs of the compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.39 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 2 rotatable bonds . The exact mass of the compound is 285.19534575 g/mol .

Scientific Research Applications

Tautomeric Forms and Molecular Recognition

  • Cation Tautomerism : Pyrimidines, including derivatives like 6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine, exhibit different tautomeric forms which are crucial in molecular recognition processes involving hydrogen bonding, relevant in biology and medicine. This phenomenon was observed in crystallization studies of pyrimidines, indicating the importance of molecular structure in drug action and DNA base interaction (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Thermal Stability

  • Thermal Analysis : Derivatives of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine have been studied for their thermal stability. Such compounds, obtained through specific reactions, are analyzed for thermal decomposition patterns, which is vital for understanding their stability in different environmental conditions (Salih & Al-Sammerrai, 1986).

Interaction with Other Compounds

  • Molecular Interactions : Research on uracil derivatives interacting with heteroaromatics, including pyrimidines, highlights the formation of various complex structures. These interactions, involving hydrogen bonding and π-interactions, are significant in studying drug interactions and nucleic acid base pairing (Schmidt, Kindermann, Vainiotalo, & Nieger, 1999).

Synthesis and Applications

  • Synthesis Techniques : The synthesis of pyrido[2,3-d]pyrimidines, including compounds like 6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine, involves methods that have broad applicability in creating various pharmaceutical compounds. These techniques are crucial in developing potent inhibitors for medical applications (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Molecular Modeling and Drug Design

  • Molecular Dynamics and Drug Potential : Studies involving molecular modeling and chemical shift assignments of pyrimidine derivatives have suggested their potential as leads in developing new anticancer drugs. This includes analyzing their electronic properties and DNA intercalation abilities (Santana et al., 2020).

properties

IUPAC Name

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBXPNQWKUSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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